2'-Hydroxy-6'-iodoacetophenone

Descripción

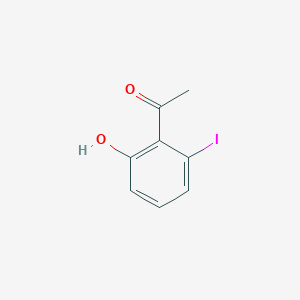

2'-Hydroxy-6'-iodoacetophenone (hypothetical structure inferred from analogs) is a hydroxyacetophenone derivative featuring a ketone group at the acetophenone core, a hydroxyl group at the 2' position, and an iodine substituent at the 6' position of the aromatic ring. While direct data for this compound is absent in the provided evidence, its properties can be extrapolated from structurally related iodinated hydroxyacetophenones. For instance, compounds like 1-(6-Ethoxy-2-hydroxy-3-iodophenyl)ethanone (C₁₀H₁₁IO₃, m.p. 106°C) and 1-(5-Chloro-2-hydroxy-3-iodophenyl)ethanone (C₈H₆ClIO₃) share similarities in halogen substitution patterns. The iodine atom in such compounds enhances electrophilic reactivity, making them valuable intermediates in organic synthesis and pharmaceutical development.

Propiedades

IUPAC Name |

1-(2-hydroxy-6-iodophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUQBGAEDIEAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

2'-Hydroxy-6'-iodoacetophenone has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: It is utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which 2'-Hydroxy-6'-iodoacetophenone exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of 2'-Hydroxy-6'-iodoacetophenone with analogous hydroxyacetophenones:

Key Observations:

Substituent Position and Reactivity: The position of iodine significantly impacts reactivity. For example, 1-(6-Ethoxy-2-hydroxy-3-iodophenyl)ethanone has iodine at the 3' position, which may sterically hinder reactions compared to this compound, where iodine is para to the hydroxyl group.

Synthetic Routes: Iodination typically employs iodine/iodic acid in alcoholic solutions , while allylation or methoxylation uses potassium carbonate in acetone . The absence of ethoxy/methoxy groups in this compound simplifies synthesis compared to multi-substituted analogs like 1-[2-Hydroxy-3-iodo-6-methoxy-4-(2-propenyloxy)phenyl]-2-methoxyethanone (m.p. 167–168°C) .

Physical Properties :

- Melting points correlate with molecular symmetry and intermolecular forces. The ethoxy-containing analog melts at 106°C, while bulkier allyloxy/methoxy derivatives exhibit higher m.p. (167–168°C).

Actividad Biológica

2'-Hydroxy-6'-iodoacetophenone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is an iodo-substituted acetophenone derivative. The presence of the hydroxyl group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its effectiveness against various bacterial strains demonstrated notable inhibition zones, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These results indicate that the compound could be further explored for developing new antibacterial therapies.

Antioxidant Activity

The compound has also shown promising antioxidant activity. In vitro assays measuring the DPPH radical scavenging activity revealed that this compound effectively reduces oxidative stress markers.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

This antioxidant capacity suggests potential applications in preventing oxidative stress-related diseases.

Antimicrobial Mechanism

The antimicrobial action of this compound may involve disrupting bacterial cell membranes or inhibiting vital enzymatic pathways. Studies suggest that halogenated compounds often interact with microbial DNA or proteins, leading to cell death.

Antioxidant Mechanism

The antioxidant mechanism likely involves the donation of hydrogen atoms to free radicals, thus neutralizing their harmful effects. This property is crucial in mitigating cellular damage in various pathological conditions.

Case Studies

- Antibacterial Efficacy : A clinical study investigated the use of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Results showed a significant reduction in infection severity within a week of treatment, highlighting its therapeutic potential.

- Oxidative Stress Reduction : Another study focused on the neuroprotective effects of the compound in animal models of neurodegenerative diseases. The administration of this compound resulted in decreased levels of malondialdehyde (a marker for oxidative stress) and improved cognitive function tests.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.